molecular formula C17H19F3N4O2 B6458301 4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2549003-11-2

4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B6458301
CAS No.: 2549003-11-2
M. Wt: 368.35 g/mol
InChI Key: ZGKIBMVSXUWFQK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a trifluoromethyl group, and a methoxy group . These functional groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings, the trifluoromethyl group, and the methoxy group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The pyrimidine and piperidine rings, the trifluoromethyl group, and the methoxy group could all potentially participate in chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with similar structures are used in pharmaceutical and agrochemical applications, where they interact with specific proteins or other biological molecules to exert their effects .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential uses in various industries .

Properties

IUPAC Name

4-methoxy-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-25-16-9-14(21-11-22-16)24-7-5-12(6-8-24)10-26-15-4-2-3-13(23-15)17(18,19)20/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIBMVSXUWFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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